molecular formula C14H10Cl3NO2 B2734500 2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 338403-92-2

2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone

Cat. No. B2734500
CAS RN: 338403-92-2
M. Wt: 330.59
InChI Key: WJXBBLVZJDSQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone” is a chemical compound with the molecular formula C14H10Cl3NO2 . It is used in proteomics research .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 330.6 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Reactions in Heterocyclic Chemistry

  • Antiviral Activity and Synthesis of Heterocyclic Compounds : The synthesis and reactions of pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives have been studied, revealing their potential antiviral activities. These compounds, including derivatives like 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, show significant promise in antiviral research (Attaby et al., 2006).

  • Microwave-Mediated Synthesis of Heterocycles : Efficient methods have been developed for synthesizing benzothiazole- and benzimidazole-based heterocycles, which are derived from similar ethanone compounds. These methods are significant for the rapid synthesis of complex heterocyclic structures (Darweesh et al., 2016).

  • New 1,3,4‐Thiadiazoles and Thiazoles Synthesis : Research on the synthesis of thiadiazoles, thiazoles, and other heterocycles from benzofuran-2-yl ethanone shows the versatility of these compounds in creating diverse chemical structures, which could have various applications in medicinal and industrial chemistry (Abdelhamid et al., 2016).

Catalysis and Material Science

  • Catalytic Behavior of Iron and Cobalt Dichloride Complexes : The synthesis of quinoxalin-2-yl pyridin-2-yl ethanone and its use in preparing tridentate ligands for iron and cobalt dichloride complexes highlights its role in catalysis, particularly in ethylene reactivity (Sun et al., 2007).

  • Enantioselective Electroreduction : Studies on enantioselective electrodes using compounds like 4-methylbenzophenone and acetophenone, similar in structure to 2,2,2-trichloro-1-ethanone derivatives, demonstrate their potential in asymmetric synthesis and electrochemical applications (Schwientek et al., 1999).

  • Synthesis of Polyimides with Triaryl Imidazole : The use of unsymmetrical diamine monomers containing triaryl imidazole, which are synthesized from similar ethanone compounds, shows the potential of these materials in creating high-performance polyimides with excellent thermal stability and solubility (Ghaemy & Alizadeh, 2009).

Environmental and Analytical Chemistry

  • Formation of Disinfection By-products : Research into the transformation of benzophenone-type UV filters, similar in structure to 2,2,2-trichloro-1-ethanone derivatives, during chlorination treatment highlights the environmental impact and potential health risks associated with these compounds (Sun et al., 2019).

  • HPLC-MS/MS Method for Environmental Phenols : The development of methods for measuring environmental phenols in human milk, where similar ethanone compounds are used as analytes, underscores the importance of analytical techniques in assessing human exposure to environmental contaminants (Ye et al., 2008).

properties

IUPAC Name

2,2,2-trichloro-1-[4-(2-methylbenzoyl)-1H-pyrrol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO2/c1-8-4-2-3-5-10(8)12(19)9-6-11(18-7-9)13(20)14(15,16)17/h2-7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXBBLVZJDSQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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